molecular formula C10H10ClN3O2 B8584383 ethyl 3-amino-7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

ethyl 3-amino-7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Cat. No.: B8584383
M. Wt: 239.66 g/mol
InChI Key: IATCVYHWNAPEID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H10ClN3O2 and its molecular weight is 239.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

ethyl 3-amino-7-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

InChI

InChI=1S/C10H10ClN3O2/c1-2-16-10(15)9-7(12)5-3-13-4-6(11)8(5)14-9/h3-4,14H,2,12H2,1H3

InChI Key

IATCVYHWNAPEID-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CN=CC(=C2N1)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4,5-dichloronicotinonitrile (3.0 g, 17.3 mmol), glycine ethyl ester hydrochloride (7.2 g, 52.0 mmol) and sodium hydrogen carbonate (9.06 g, 104 mmol) in IMS (50 ml) was heated at reflux for 16 hours. The cooled reaction mixture was then partitioned between ethyl acetate and water, the organic layer washed with water then brine, dried (MgSO4) filtered and concentrated in vacuo. The resultant residue was triturated in diethyl ether to give the title compound as a buff solid (3.58 g, 86%). 1H NMR (CDCl3) 8.80 (1H, s), 8.36 (1H, s), 4.97 (2H, s, br), 4.44 (2H, q, J=7.0 Hz), 1.44 (3H, t, J=7.0 Hz).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
9.06 g
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
86%

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